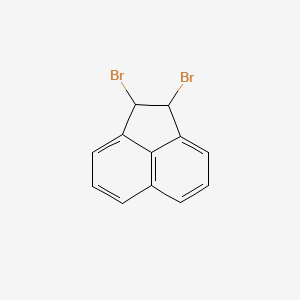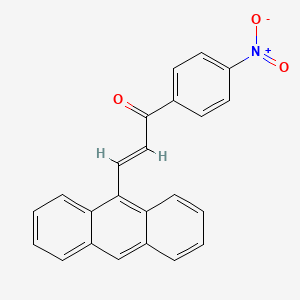
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one is an organic compound that features both anthracene and nitrophenyl groups
Preparation Methods
The synthesis of 3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one typically involves the condensation of 9-anthracenecarboxaldehyde with 4-nitroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide in an ethanol solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the anthracene or nitrophenyl rings are substituted with various electrophiles.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological macromolecules.
Industry: The compound’s unique optical properties are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, its ability to generate reactive oxygen species (ROS) upon exposure to light makes it a potential candidate for photodynamic therapy.
Comparison with Similar Compounds
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one can be compared to other compounds with similar structures, such as:
3-(9-Anthracenyl)-1-phenyl-2-propen-1-one: Lacks the nitro group, which affects its reactivity and applications.
3-(9-Anthracenyl)-1-(4-methoxyphenyl)-2-propen-1-one: Contains a methoxy group instead of a nitro group, leading to different electronic properties and reactivity.
Properties
CAS No. |
101467-84-9 |
|---|---|
Molecular Formula |
C23H15NO3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(E)-3-anthracen-9-yl-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H15NO3/c25-23(16-9-11-19(12-10-16)24(26)27)14-13-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-13+ |
InChI Key |
CRLQJXFYAJZIER-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



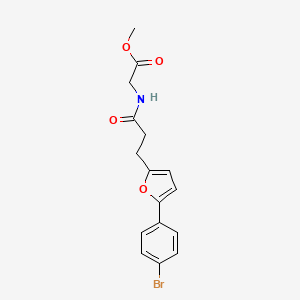
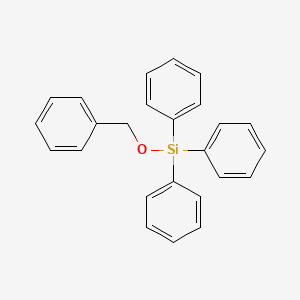

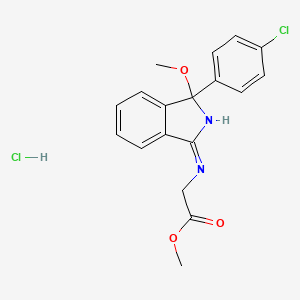

![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)
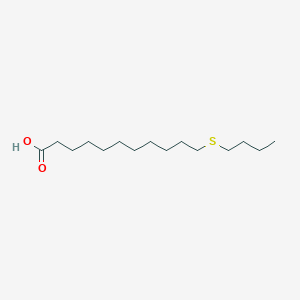
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
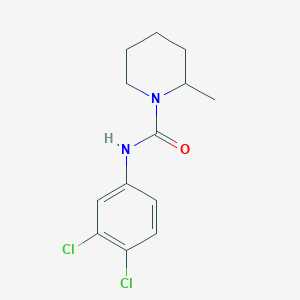
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)


